molecular formula C₁₀H₁₀BrNO₄ B1141795 2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol CAS No. 312510-64-8

2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol

Cat. No.: B1141795
CAS No.: 312510-64-8
M. Wt: 288.09
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Description

2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol is an organic compound with the molecular formula C10H10BrNO4. It is a derivative of phenol, characterized by the presence of bromine, methoxy, and nitro groups attached to the aromatic ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 6-methoxyphenol, followed by nitration and subsequent alkylation to introduce the nitropropenyl group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and methoxy groups may also contribute to the compound’s reactivity and binding affinity to biological targets. Pathways involved may include oxidative stress, enzyme inhibition, and disruption of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-nitrophenol
  • 1-Bromo-4-nitrobenzene
  • Phenol, 2-methoxy-4-(1-propenyl)-

Uniqueness

2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol is unique due to the combination of bromine, methoxy, and nitropropenyl groups on the phenolic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

312510-64-8

Molecular Formula

C₁₀H₁₀BrNO₄

Molecular Weight

288.09

Synonyms

2-Bromo-6-methoxy-4-(2-nitro-1-propen-1-yl)phenol

Origin of Product

United States

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